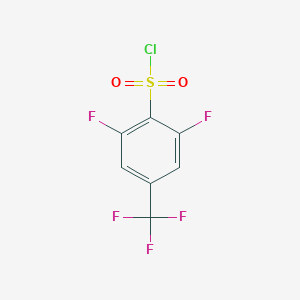

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

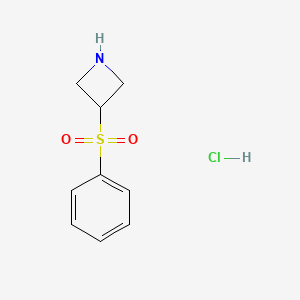

“2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H2ClF5O2S . It is related to “2,6-Difluoro-4-(trifluoromethyl)benzenesulfonamide” which has the molecular formula C7H4F5NO2S .

Synthesis Analysis

The synthesis of related compounds like “4-(Trifluoromethyl)benzenesulfonyl chloride” has been reported. It can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .Chemical Reactions Analysis

“4-(Trifluoromethyl)benzenesulfonyl chloride” and N-vinylpyrrolidinone in acetonitrile can undergo photo-irradiation with visible light in the presence of a specific catalyst to give the corresponding E-vinyl sulfone .Scientific Research Applications

Synthesis and Chemical Intermediates

- 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride serves as a key building block in the synthesis of complex compounds. It's used in the synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a crucial component of penoxsulam, an important herbicide (Huang et al., 2019).

- This chemical is instrumental in synthesizing N-substituted phenyl benzenesulfonylureas, indicating its role in creating diverse chemical compounds with potential applications in various fields (Ta-n, 2015).

Nanofiltration and Water Treatment

- Novel sulfonated thin-film composite nanofiltration membranes incorporating derivatives of 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride have shown improved water flux and dye treatment efficiency, making them beneficial for water purification processes (Liu et al., 2012).

Pharmaceutical and Pesticide Synthesis

- 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride is also used in the synthesis of novel pesticides, such as bistrifluron, showcasing its utility in agricultural chemistry (An-chan, 2015).

Polymer Science

- Magnesium complexes incorporating sulfonate phenoxide ligands derived from 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride have been used as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate, indicating its role in advanced polymer synthesis (Chen et al., 2010).

properties

IUPAC Name |

2,6-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5O2S/c8-16(14,15)6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRFNBFGJZBGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2795617.png)

![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)

![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2795631.png)

![2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2795638.png)